molecular formula C8H8O3S B13355681 (E)-2-phenyl-ethenesulfonic acid

(E)-2-phenyl-ethenesulfonic acid

Cat. No.: B13355681
M. Wt: 184.21 g/mol
InChI Key: AGBXYHCHUYARJY-VOTSOKGWSA-N
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Description

(E)-2-Phenylethene-1-sulfonic acid is an organic compound characterized by the presence of a phenyl group attached to an ethene backbone, which is further substituted with a sulfonic acid group. This compound is notable for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Phenylethene-1-sulfonic acid typically involves the sulfonation of styrene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (E)-2-Phenylethene-1-sulfonic acid can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Phenylethene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonates.

    Substitution: Halogenated phenylethene derivatives.

Scientific Research Applications

(E)-2-Phenylethene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving sulfonic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is employed in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-2-Phenylethene-1-sulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds with other molecules, facilitating various chemical reactions. The phenyl group also contributes to the compound’s reactivity by participating in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

    Benzene sulfonic acid: Similar in structure but lacks the ethene backbone.

    Toluene sulfonic acid: Contains a methyl group instead of the ethene backbone.

    Styrene sulfonic acid: Similar but differs in the position of the sulfonic acid group.

Uniqueness: (E)-2-Phenylethene-1-sulfonic acid is unique due to the presence of both the ethene backbone and the sulfonic acid group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and industrial applications.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

(E)-2-phenylethenesulfonic acid

InChI

InChI=1S/C8H8O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H,9,10,11)/b7-6+

InChI Key

AGBXYHCHUYARJY-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)O

Origin of Product

United States

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